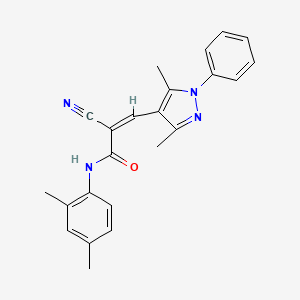
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide, with the CAS number 1005914-86-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N4O, with a molecular weight of 370.4 g/mol. The structure features a cyano group and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1005914-86-2 |
| Molecular Formula | C23H22N4O |
| Molecular Weight | 370.4 g/mol |
| Purity | ≥95% |
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. In silico docking studies indicated strong binding affinity to 5-LOX, suggesting that the compound could serve as a lead for developing anti-inflammatory drugs.
Key Findings:
- Binding Affinity: The compound forms hydrogen bonds with key amino acids in the active site of 5-LOX, enhancing its inhibitory potential.
- Selectivity: It exhibited weak binding to COX-2, indicating a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .
Anticancer Activity
The compound's anticancer properties have also been investigated. Pyrazole derivatives are known for their diverse biological activities, including anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro assays demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines.
- Mechanism of Action: The proposed mechanism involves the induction of oxidative stress and modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives have been well-documented. The compound has shown promising results against several bacterial strains.
Research Insights:
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-15-10-11-22(16(2)12-15)25-23(28)19(14-24)13-21-17(3)26-27(18(21)4)20-8-6-5-7-9-20/h5-13H,1-4H3,(H,25,28)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJJJJUVOXRTC-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=C(N(N=C2C)C3=CC=CC=C3)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














